2-Methylnonan-3-one chemical and physical properties
2-Methylnonan-3-one chemical and physical properties
An In-depth Technical Guide to the Chemical and Physical Properties of 2-Methylnonan-3-one
Abstract
This technical guide provides a comprehensive overview of 2-Methylnonan-3-one (CAS: 5445-31-8), an aliphatic ketone of interest in synthetic organic chemistry. The document details its fundamental physicochemical properties, predicted spectroscopic signatures for analytical identification, plausible synthetic routes, and key reactivity patterns. It is intended for researchers, chemists, and drug development professionals who may utilize this compound as a synthetic intermediate or building block. All data is presented with a focus on practical application and experimental causality, supported by authoritative references.
Introduction and Molecular Overview
2-Methylnonan-3-one is a ten-carbon aliphatic ketone. Its structure consists of a nonane backbone with a carbonyl group at the C3 position and a methyl branch at the C2 position. This structure, featuring an α-chiral center and a sterically accessible ketone, makes it a potentially valuable intermediate in organic synthesis. The functional group—a ketone—is the primary site of chemical reactivity, while the alkyl chain dictates its physical properties such as solubility and boiling point.
The nomenclature dictates a nine-carbon (nonan-) main chain, with the carbonyl group (=O) at position 3 (-3-one). Numbering from the end that gives the carbonyl the lowest number, a methyl group (-CH₃) is located at position 2.
Chemical Structure
The 2D structure of 2-Methylnonan-3-one is presented below.
Caption: 2D Structure of 2-Methylnonan-3-one.
Physicochemical Properties
The physical properties of 2-Methylnonan-3-one are governed by its molecular weight and the presence of a polar carbonyl group on a long, nonpolar alkyl chain.
Table 1: Core Chemical and Physical Properties of 2-Methylnonan-3-one
| Property | Value | Source |
|---|---|---|
| CAS Number | 5445-31-8 | [1][2] |
| Molecular Formula | C₁₀H₂₀O | [1] |
| Molecular Weight | 156.27 g/mol | [1] |
| Boiling Point | 204.1 °C at 760 mmHg | [1] |
| Density | 0.817 g/cm³ | [1] |
| Flash Point | 73.1 °C | [1] |
| InChI Key | OPZBFCHDGBPBRJ-UHFFFAOYSA-N |[1] |
Expertise & Experience Insight: The boiling point of 204.1 °C is consistent with a ketone of this molecular weight. The carbonyl group introduces dipole-dipole interactions, elevating the boiling point significantly compared to its corresponding alkane, 2-methylnonane (approx. 165-167 °C). However, the long alkyl chain ensures it remains a liquid with relatively low water solubility.
Spectroscopic and Analytical Characterization (Predicted)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the unique proton environments. The most revealing signals would be the methine proton at C2 and the adjacent methylene protons at C4.
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δ ~2.5-2.7 ppm (quartet, 1H): The methine proton at C2. It is adjacent to three protons on the C1-methyl and two protons on the C2-methyl, but due to the carbonyl's influence, a complex multiplet or a quartet is expected.
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δ ~2.4 ppm (triplet, 2H): The methylene protons at C4, adjacent to the carbonyl group. They are deshielded and split by the C5 methylene group.
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δ ~1.1 ppm (doublet, 3H): The methyl protons at C2, split by the C2-methine proton.
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δ ~1.2-1.6 ppm (multiplet, 8H): Overlapping signals from the four methylene groups (C5, C6, C7, C8) of the hexyl chain.
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δ ~0.9 ppm (triplet, 3H): The terminal methyl protons of the hexyl chain (C9).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR provides a map of the carbon backbone.
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δ ~212-215 ppm: The carbonyl carbon (C3), which is highly deshielded and characteristic of a ketone.
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δ ~45-50 ppm: The methine carbon at C2.
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δ ~40-45 ppm: The methylene carbon at C4, adjacent to the carbonyl.
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δ ~20-35 ppm: Signals for the remaining six alkyl chain carbons (C1, C5, C6, C7, C8).
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δ ~14 ppm: The terminal methyl carbon (C9).
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δ ~16-18 ppm: The C2-methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the carbonyl group. A very strong, sharp absorption peak is expected at ~1715 cm⁻¹ , which is characteristic of an aliphatic ketone. Additional peaks in the 2850-2960 cm⁻¹ region corresponding to C-H stretching of the alkyl groups will also be prominent.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would lead to fragmentation patterns that can confirm the structure.
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Molecular Ion (M⁺): A peak at m/z = 156, corresponding to the molecular weight.
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Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl is a dominant fragmentation pathway for ketones.
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Cleavage between C2-C3 would yield an acylium ion at m/z = 127 (M - 29, loss of ethyl radical) and a fragment from the isopropyl group.
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Cleavage between C3-C4 would yield an acylium ion at m/z = 57 (the isobutyryl cation), which is expected to be a very prominent peak.
-
-
McLafferty Rearrangement: A hydrogen atom from the γ-carbon (C6) can be transferred to the carbonyl oxygen, followed by cleavage of the β-bond (C4-C5). This would result in a neutral alkene fragment and a charged enol fragment at m/z = 86 .
Caption: Predicted major fragmentation pathways for 2-Methylnonan-3-one in EI-MS.
Synthesis and Reactivity
Synthetic Protocol: Grignard Reaction and Oxidation
A reliable method for synthesizing 2-Methylnonan-3-one involves a two-step process starting from commercially available reagents: 1) Grignard addition of a hexylmagnesium bromide to methacrolein to form the precursor alcohol, 2-methylnon-1-en-3-ol, followed by 2) oxidation of the secondary alcohol to the target ketone.[3]
Step 1: Synthesis of 2-Methylnon-1-en-3-ol [3]
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To a suspension of anhydrous cerium(III) chloride (CeCl₃, 1.2 eq) in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere (N₂ or Ar), add a solution of hexylmagnesium bromide (1.1 eq) in diethyl ether.
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Stir the mixture for 1 hour at -78 °C.
-
Add methacrolein (1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight (approx. 15 hours).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., silica gel, eluting with an ethyl acetate/pentane gradient) to yield the pure allylic alcohol.
Step 2: Oxidation to 2-Methylnonan-3-one
-
Dissolve the 2-methylnon-1-en-3-ol (1.0 eq) in dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC, 1.5 eq) in one portion.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting alcohol.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-Methylnonan-3-one, which can be further purified by distillation or chromatography if necessary.
Caption: Synthetic workflow for 2-Methylnonan-3-one.
Chemical Reactivity
The primary site of reactivity is the carbonyl group and its adjacent α-carbon (C2).
-
Enolate Formation: The proton on the C2 methine is acidic and can be removed by a strong base (e.g., LDA, or as cited, a manganese amide base) to form an enolate.[4] This enolate is a powerful nucleophile, allowing for alkylation or other electrophilic additions at the C2 position. The existing methyl group provides some steric hindrance, which can influence the stereochemical outcome of such reactions.
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles (e.g., Grignard reagents, organolithiums, hydrides), leading to the formation of tertiary alcohols.
-
Use in Ketalization: As mentioned in patent literature, 2-Methylnonan-3-one can react with polyols in transketalization reactions, suggesting its utility in polymer and material science applications.[5]
Safety and Handling
A Safety Data Sheet (SDS) is the primary source for handling information.[2][6]
-
Hazard Identification: Assumed to be a combustible liquid. May cause skin and eye irritation. Inhalation of vapors may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste. Do not allow to enter drains or waterways.
Applications in Research and Development
While specific, large-scale industrial applications are not widely documented, the structural features of 2-Methylnonan-3-one make it relevant to several areas of chemical R&D:
-
Synthetic Building Block: Its ability to undergo selective α-functionalization makes it a useful intermediate for constructing more complex molecules with defined stereochemistry.[4]
-
Polymer Chemistry: As a precursor for ketal-based compounds, it has potential applications in the development of novel polymers and biodegradable materials.[5]
-
Fragrance and Flavor Research: Many aliphatic ketones with similar chain lengths are used as components in fragrance and flavor formulations; this compound could be investigated for such properties.
Conclusion
2-Methylnonan-3-one is a structurally defined aliphatic ketone with well-understood, albeit not widely published, physicochemical properties. Its synthesis is achievable through standard organic transformations, and its reactivity is centered on established ketone chemistry. For the research scientist, its value lies in its potential as a chiral building block for targeted synthesis. The predicted analytical data provided in this guide should serve as a reliable baseline for characterization during its synthesis and subsequent use in multi-step reaction schemes.
References
-
Wiley-VCH. Supporting Information for Enantioselective Conjugate Addition of Dialkylzinc and Diphenylzinc to Enones Catalyzed by a Copper(...). [Online] Available at: [Link] (Note: Provides spectral data for a related, but not identical, nonanone derivative).
- Google Patents. US8653223B2 - Transketalized compositions, synthesis, and applications.
- Plaquevent, J.-C., Cahard, D., and Guillen, F. Synthesis from Other Ketones. Science of Synthesis, 2006, 26, 483.
-
SIELC Technologies. 2-Methyl-3-pentanone. [Online] Available at: [Link] (Note: This source is for a smaller analog, 2-methyl-3-pentanone).
- Ir-Catalysed Formation of C−F Bonds. From Allylic Alcohols to α-Fluoroketones.
-
NCERT. Organic chemistry – sOme Basic PrinciPles and Techniques. [Online] Available at: [Link]
-
PubChem - NIH. 2-Methyl-3-pentanone | C6H12O | CID 11265. [Online] Available at: [Link] (Note: This source is for a smaller analog, 2-methyl-3-pentanone).
-
Wikidata. 2-methylpentan-3-one. [Online] Available at: [Link] (Note: This source is for a smaller analog, 2-methyl-3-pentanone).
-
MOLBASE Encyclopedia. 2,2,4,4-tetramethylhexan-3-one|20669-05-0. [Online] Available at: [Link] (Note: Mentions 2-methylnonan-3-one as a related compound).
-
XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 5445-31-8 Name: 2-methylnonan-3-one. [Online] Available at: [Link]
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